molecular formula C8H12IN B8567243 Pyridinium, 1,2,4-trimethyl-, iodide (1:1) CAS No. 15827-70-0

Pyridinium, 1,2,4-trimethyl-, iodide (1:1)

Cat. No.: B8567243
CAS No.: 15827-70-0
M. Wt: 249.09 g/mol
InChI Key: QYDJCYFTRFULIB-UHFFFAOYSA-M
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Description

Pyridinium, 1,2,4-trimethyl-, iodide (1:1) is an organic compound with the molecular formula C8H12IN. It is a pyridinium salt, characterized by the presence of three methyl groups attached to the pyridine ring and an iodide ion. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be synthesized through the reaction of 1,2,4-trimethylpyridine with iodomethane. The reaction typically occurs in a solvent such as 2-propanol, and the mixture is heated to initiate the reaction. The product is then isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Pyridinium, 1,2,4-trimethyl-, iodide (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Pyridinium, 1,2,4-trimethyl-, iodide (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-trimethylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. In biological systems, pyridinium salts can interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways depend on the context of the application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be compared with other similar compounds, such as:

    1,2,5-Trimethylpyrazin-1-ium iodide: This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.

    1,4-Dimethylpyridin-1-ium iodide: This compound has two methyl groups attached to the pyridine ring.

Properties

CAS No.

15827-70-0

Molecular Formula

C8H12IN

Molecular Weight

249.09 g/mol

IUPAC Name

1,2,4-trimethylpyridin-1-ium;iodide

InChI

InChI=1S/C8H12N.HI/c1-7-4-5-9(3)8(2)6-7;/h4-6H,1-3H3;1H/q+1;/p-1

InChI Key

QYDJCYFTRFULIB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C=C1)C)C.[I-]

Origin of Product

United States

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